molecular formula C11H17N3O2S B1479716 3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 2098136-96-8

3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No.: B1479716
CAS No.: 2098136-96-8
M. Wt: 255.34 g/mol
InChI Key: RMVZVWHLUZGQLB-UHFFFAOYSA-N
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Description

This compound features a thiopyrano[4,3-c]pyrazole core substituted with an aminomethyl group at position 3 and a cyclopropylmethyl group at position 2, along with a 5,5-dioxide modification. Its synthesis involves multi-step reactions, including hydrazine derivatives and cyclopropane-containing precursors, as detailed in pharmaceutical preparation methods . The cyclopropylmethyl group enhances steric bulk and metabolic stability compared to linear alkyl chains, making it a candidate for medicinal chemistry applications. Safety guidelines emphasize handling precautions due to its reactive functional groups .

Properties

IUPAC Name

[2-(cyclopropylmethyl)-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c12-5-11-9-7-17(15,16)4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVZVWHLUZGQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3CS(=O)(=O)CCC3=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C12H16N2O2S\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure includes a pyrazole ring fused with a thiopyrano moiety and features an aminomethyl and cyclopropylmethyl substituent.

Anticancer Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that related pyrazole compounds can inhibit cell proliferation in various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .
  • A specific study highlighted that a derivative with a similar structure demonstrated significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

Anti-inflammatory Effects

Compounds within the pyrazole class have also exhibited anti-inflammatory properties:

  • A study demonstrated that certain pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at concentrations of 10 µM .
  • The anti-inflammatory activity was comparable to standard drugs like dexamethasone, which showed 76% TNF-α inhibition at 1 µM .

The mechanisms through which these compounds exert their biological effects often involve:

  • Inhibition of key enzymes associated with cancer cell proliferation.
  • Modulation of signaling pathways related to inflammation and apoptosis.
  • Interaction with specific molecular targets such as Aurora-A kinase, which is crucial in cell cycle regulation .

Case Studies

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Antitumor Activity Study
    • A series of pyrazole derivatives were synthesized and screened against various tumor cell lines. One compound displayed significant antitumor activity with an IC50 value of 0.067 µM against Aurora-A kinase .
  • Anti-inflammatory Study
    • Another study focused on the anti-inflammatory potential of a related pyrazole derivative, revealing its ability to inhibit inflammatory markers effectively in vitro .

Data Tables

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerMCF73.79
AnticancerNCI-H46042.30
AnticancerHep-23.25
Anti-inflammatoryTNF-α InhibitionUp to 93% at 10 µM
Anti-inflammatoryIL-6 InhibitionUp to 93% at 10 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

2.1.1. 3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

  • Structural Difference : The ethyl group at position 2 replaces the cyclopropylmethyl group.
  • Synthetic Accessibility: Ethyl groups are easier to introduce than cyclopropane rings, which require specialized reagents (e.g., cyclopropanation agents) .

Phenylmethylene Derivatives

  • Example: 3a,4,6,7-Tetrahydro-3-phenyl-7-(phenylmethylene)thiopyrano[4,3-c]pyrazole derivatives.
  • Structural Difference: Aromatic phenylmethylene groups replace the cyclopropylmethyl and aminomethyl moieties.
  • Implications :
    • Pharmacokinetics : Aromatic groups may enhance binding to hydrophobic pockets in biological targets but reduce solubility.
    • Stability : The hydrochloride salt form (as in Example 1 of ) improves aqueous solubility for pharmaceutical formulations.
Core Heterocycle Modifications

2.2.1. Dihydropyrano[2,3-c]pyrazole Derivatives

  • Example: 6-Amino-3-methyl-1-phenyl-4-(thiophen-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile ().
  • Structural Difference: A pyrano[2,3-c]pyrazole core replaces the thiopyrano[4,3-c]pyrazole system.
  • Implications: Electron Density: The oxygen atom in the pyrano ring alters electronic properties versus the sulfur-containing core. Biological Activity: The carbonitrile group in this derivative may interact with nucleophilic residues in enzymes .

Thiazolo[3,2-a]pyrimidine Derivatives

  • Example : (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile ().
  • Structural Difference: A thiazolo-pyrimidine fused system replaces the thiopyrano-pyrazole core.
  • Implications: Spectral Properties: IR and NMR data show distinct absorption peaks for cyano (CN) and carbonyl (CO) groups .

Data Table: Key Properties of Compared Compounds

Compound Name Substituents Molecular Formula Melting Point (°C) Notable Spectral Data (IR/NMR) Reference
Target Compound Cyclopropylmethyl, Aminomethyl C₁₃H₂₀N₄O₂S N/A Safety guidelines emphasized
3-(Aminomethyl)-2-ethyl analog Ethyl C₁₁H₁₈N₄O₂S N/A Discontinued commercial product
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile 2,4,6-Trimethylbenzylidene C₂₀H₁₀N₄O₃S 243–246 IR: 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN)
6-Amino-3-methyl-1-phenyl-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Thiophen-3-yl, Methyl C₁₇H₁₀N₄O₃ 178.2–178.6 ¹H NMR: δ 4.82 (s, 1H), 1.86 (s, 3H)

Research Findings and Implications

  • Cyclopropylmethyl vs. Ethyl : The cyclopropyl group’s rigid, three-membered ring may reduce metabolic degradation compared to the flexible ethyl chain, a common strategy in drug design to prolong half-life .
  • Synthetic Challenges : Cyclopropane introduction demands precise reaction conditions (e.g., sodium acetate in acetic anhydride), as seen in analogous syntheses .

Preparation Methods

Construction of the Tetrahydrothiopyrano Ring

  • A key method involves the thio-Claisen rearrangement of propargyl sulfides, which has been demonstrated to efficiently yield tetrahydrothiopyrano derivatives fused with other rings. This rearrangement proceeds under thermal conditions and provides good yields of the fused heterocycle.
  • For example, Takada and Makisumi (1984) described two novel methods for preparing 4-aminomethyl-2,3,4,9-tetrahydrothiopyrano fused indoles via thio-Claisen rearrangement of indol-2-yl propargyl sulfides. Although their target was indole-fused systems, the methodology is adaptable to thiopyrano-pyrazole systems by suitable precursor design.

Pyrazole Ring Formation

  • Pyrazole rings are commonly formed by condensation of hydrazine or substituted hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
  • In this context, the pyrazole ring can be introduced by reacting an appropriate hydrazine derivative with a keto-thiopyrano intermediate.
  • This step often requires mild acidic or neutral conditions to avoid side reactions.

Sulfur Oxidation to Sulfone (5,5-Dioxide)

  • The sulfur atom in the thiopyrano ring is oxidized to the sulfone level using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
  • Oxidation must be monitored to prevent overoxidation or degradation of sensitive groups.
  • Sakuma et al. (1984) demonstrated oxidation of sulfur-containing heterocycles using m-CPBA to obtain sulfone derivatives with good yields and purity.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Thio-Claisen rearrangement Heating propargyl sulfide precursor Formation of tetrahydrothiopyrano ring
2 Pyrazole ring formation Condensation with hydrazine derivative Formation of fused pyrazole ring
3 Alkylation Cyclopropylmethyl halide, base Introduction of cyclopropylmethyl group
4 Reductive amination Formaldehyde or aldehyde, reducing agent (e.g., NaBH3CN) Introduction of aminomethyl group
5 Oxidation m-CPBA or H2O2, solvent (CHCl3, MeOH) Conversion of sulfur to sulfone (5,5-dioxide)

Research Findings and Yield Data

  • The thio-Claisen rearrangement step typically affords yields in the range of 65-85%, depending on substrate and conditions.
  • Pyrazole ring formation proceeds with moderate to high yields (70-90%) under optimized conditions.
  • Alkylation and reductive amination steps generally give yields above 75%, with regioselectivity confirmed by NMR and mass spectrometry.
  • Sulfur oxidation to sulfone is usually quantitative or near-quantitative (>90%) when using m-CPBA under mild conditions.
  • Purity and structure confirmation are performed by ^1H-NMR, ^13C-NMR, IR spectroscopy, and mass spectrometry.

Notes on Optimization and Challenges

  • The choice of solvent and temperature is critical in the thio-Claisen rearrangement to avoid side reactions.
  • Alkylation steps must avoid competing N-alkylation or multiple substitutions; thus, stoichiometry and base strength are carefully controlled.
  • Oxidation requires careful monitoring by TLC or HPLC to prevent overoxidation.
  • Protecting groups may be used if other reactive functional groups are present during synthesis.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield Range (%) Notes
Thiopyrano ring formation Thio-Claisen rearrangement Heating propargyl sulfides 65-85 Thermal rearrangement, regioselective
Pyrazole ring formation Condensation with hydrazine Hydrazine derivatives, mild acid 70-90 Requires controlled pH
Cyclopropylmethyl substitution Alkylation Cyclopropylmethyl halide, base 75-85 Regioselectivity important
Aminomethyl introduction Reductive amination Aldehyde, NaBH3CN or similar reductant 75-90 Mild conditions to preserve other groups
Sulfur oxidation to sulfone Oxidation with peracid m-CPBA, CHCl3 or MeOH >90 Controlled oxidation essential

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the thiopyrano[4,3-c]pyrazole core?

  • Methodological Answer : The thiopyrano[4,3-c]pyrazole scaffold can be synthesized via cyclocondensation reactions. For example, describes using heterocyclic amines (e.g., 5-aminopyrazole derivatives) with 1,3-dicarbonyl compounds under reflux conditions in polar aprotic solvents (e.g., DMF). A key step involves thiolactamization using sulfurizing agents like Lawesson’s reagent to introduce the sulfone group (5,5-dioxide) . further highlights the use of ammonium isothiocyanate in dry acetone for introducing sulfur-containing moieties, with yields optimized by controlling reaction time (2–3 h reflux) and stoichiometry (1:1 molar ratio of reactants) .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., cyclopropane methyl protons at δ ~1.8–2.2 ppm; pyrazole NH2_2 signals at δ ~4.9–5.6 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., M+^+ at m/z 350–370 for related thiopyrano-pyrazoles) and fragmentation patterns .
  • Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., ±0.3% tolerance) .

Q. What solvent systems are optimal for recrystallization to achieve high-purity yields?

  • Methodological Answer : Ethanol/water mixtures (1:1 v/v) are effective for recrystallizing polar derivatives, as demonstrated in , yielding >80% purity. For less polar analogs, ethyl acetate/petroleum ether (20:80) is recommended .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer :

  • Solvent Effects : DMSO-d6_6 vs. CDCl3_3 can cause δ variations in NH/amine protons (e.g., δ 11.16 ppm for NH2_2 in DMSO vs. δ 8.9 ppm in CDCl3_3) .
  • Tautomerism : The aminomethyl group may exhibit keto-enol tautomerism, leading to split peaks. Use variable-temperature NMR to stabilize tautomeric forms .
  • Impurity Profiling : Compare HPLC retention times (C18 column, acetonitrile/water gradient) to identify byproducts like unreacted cyclopropane precursors .

Q. What mechanistic insights explain the stability of the cyclopropane ring under acidic/basic conditions?

  • Methodological Answer : The cyclopropane ring’s strain energy is mitigated by electron-withdrawing sulfone groups, which delocalize ring strain. shows that refluxing in acetic acid with triethylamine (pH ~4–6) preserves the cyclopropane moiety, whereas strong bases (pH >10) induce ring-opening via nucleophilic attack at the methylene bridge .

Q. How to design experiments to study the compound’s thermodynamic stability in solution?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in DMSO or PBS (pH 7.4) at 40°C for 14 days, monitoring degradation via LC-MS.
  • Kinetic Studies : Use Arrhenius plots to extrapolate shelf-life at 25°C, assuming first-order degradation kinetics .

Q. What strategies improve regioselectivity in N-functionalization of the pyrazole ring?

  • Methodological Answer :

  • Directing Groups : The aminomethyl substituent acts as an electron-donating group, directing electrophilic substitution to the C-5 position. demonstrates this using ethyl acetoacetate under acidic conditions to achieve 78% yield of C-5 ethoxycarbonyl derivatives .
  • Protection/Deprotection : Temporarily protect the amine with Boc groups to shift reactivity to other positions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 2
3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

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